molecular formula C4H6N4 B116622 4,6-Diaminopyrimidine CAS No. 2434-56-2

4,6-Diaminopyrimidine

Cat. No.: B116622
CAS No.: 2434-56-2
M. Wt: 110.12 g/mol
InChI Key: MISVBCMQSJUHMH-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine (CAS 2434-56-2; C₄H₆N₄) is a heterocyclic aromatic compound featuring two amino groups at positions 4 and 6 of the pyrimidine ring. Its planar structure and hydrogen-bonding capabilities make it a versatile scaffold in medicinal chemistry, particularly in kinase inhibition, antiviral agents, and anticancer drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Diaminopyrimidine can be synthesized through various methods. One common approach involves the cyclization of formamidine hydrochloride. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

4,6-Diaminopyrimidine participates in substitution reactions, particularly at the 2- and 5-positions.

Chlorination and Amination

  • Chlorination : Reacts with POCl₃ to form 2,4-diamino-6-chloropyrimidine, a precursor for further functionalization .

  • Amination : Undergoes ammonolysis with NH₃ or amines to replace halogens (e.g., Cl) at the 4- or 6-positions .

Example Reaction Pathway

Starting MaterialReagent/ConditionsProductYieldSource
4,6-DichloropyrimidineNH₃ (30–60°C, H₂O)4-Amino-6-chloropyrimidine85%
4-Amino-6-chloropyrimidineROH, K₂CO₃ (60–90°C)4-Amino-6-alkoxypyrimidine77%

Alkoxylation

Alkoxy groups are introduced via reflux with alcohols (e.g., methanol, ethanol) in the presence of alkaline catalysts like K₂CO₃ .

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura couplings to install aryl/heteroaryl groups.

Iodination and Coupling

  • Iodination : Treatment with NIS (N-iodosuccinimide) introduces iodine at the 5-position .

  • Suzuki Reaction : Pd-catalyzed coupling with boronic acids yields biaryl derivatives .

Key Conditions

StepReagents/ConditionsOutcome
IodinationNIS, DMF, 80°C5-Iodo-4,6-diaminopyrimidine
SuzukiPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°CAryl-substituted derivatives

Acid-Base Reactivity

The amino groups confer weak basicity (pKa ≈ 5.78) , enabling:

  • Protonation : Forms salts in acidic media.

  • Coordination Chemistry : Binds metals (e.g., Pd, Cu) via N-donor sites, critical for catalytic applications .

Hydrogen Bonding and Crystal Engineering

The molecule forms extensive intermolecular hydrogen bonds (N–H···N/O), influencing crystal packing and stability .

Representative Interactions

Donor-AcceptorDistance (Å)Angle (°)Source
N–H···N (pyrimidine)2.27167
N–H···O (sulfonate)2.36127

Oxidation and Reduction

  • Oxidation : Sensitive to light/heat, leading to decomposition or disproportionation .

  • Reduction : Hydrogenation under Pd/C yields tetraaminopyrimidine derivatives (limited data).

Stability Considerations

  • Thermal Decomposition : Degrades above 270°C .

  • Moisture Sensitivity : Disproportionation occurs in humid conditions .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
4,6-Diaminopyrimidine serves as a crucial building block for synthesizing various heterocyclic compounds and pharmaceuticals. It is particularly notable in the development of pyrimidine derivatives that have applications in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
2,4-DiaminopyrimidineTwo amino groups at positions 2 and 4Anticancer agents
4,5-DiaminopyrimidineAmino groups at positions 4 and 5Antimicrobial agents
4,6-DichloropyrimidineChlorine substituents at position 6Herbicides and pesticides

Biological Applications

Nucleic Acid Analog Studies
The compound is utilized in studying nucleic acid analogs, where it helps researchers understand interactions with biological systems. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis.

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potent antimicrobial and anticancer activities. For instance, studies on modified forms like 4,6-diamino-2-pyrimidinethiol (DAPT) show effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . Additionally, it has been evaluated as a potential anticancer agent targeting specific cell lines .

Medicinal Applications

FLT3 Inhibitors
Recent research has identified this compound-based compounds as promising FLT3 inhibitors for treating acute myeloid leukemia (AML). These inhibitors have shown reduced myelosuppression compared to earlier generations of drugs .

Antimalarial and Antiviral Agents
The compound is also being explored for its potential as an antimalarial agent. Analogous structures have demonstrated the ability to inhibit dihydrofolate reductase in Plasmodium species, disrupting essential metabolic pathways necessary for parasite survival.

Industrial Applications

Agrochemical Production
In the agricultural sector, this compound is employed in the synthesis of agrochemicals. Its derivatives are used in formulating herbicides and pesticides that target specific plant pathogens while minimizing environmental impact.

Case Studies

  • Antimicrobial Activity of DAPT-AuNCs
    A study demonstrated that DAPT-modified gold nanoclusters exhibited broad-spectrum antibacterial activity against multidrug-resistant bacteria. These nanoclusters were incorporated into wound dressings, showcasing significant therapeutic effects on infected wounds .
  • FLT3 Inhibitor Development
    Research focused on designing selective FLT3 inhibitors based on the scaffold of this compound yielded compounds with enhanced efficacy and reduced side effects in preclinical models .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers: 2,4-Diaminopyrimidine vs. 4,6-Diaminopyrimidine

  • 2,4-Diaminopyrimidine: Substitution at positions 2 and 4 leads to distinct hydrogen-bonding patterns. For example, 2,4-diaminopyrimidine derivatives combined with arylthiazole moieties exhibit anti-proliferative activity against breast cancer cell lines due to optimized π-π stacking and hydrogen bonding with target proteins .
  • This compound: The 4,6-substitution allows for a linear hydrogen-bond donor-acceptor array, critical for binding kinase hinge regions. Crystal structures reveal dihedral angles between the pyrimidine and aromatic rings (e.g., 54.73° in GOKWIO), facilitating specific protein interactions .

Functionalized Derivatives

  • 4,6-Diamino-2-pyrimidinethiol: Addition of a thiol group at position 2 enhances metal chelation and redox activity, broadening applications in coordination chemistry .
  • 4,6-Diamino-5-nitropyrimidine: Nitro groups increase electrophilicity, improving cross-linking in organotin polymers for antiviral applications .

Table 1: Structural Parameters of Selected Diaminopyrimidines

Compound Dihedral Angle (°) Key Functional Groups Biological Relevance
This compound 54.73 (GOKWIO) -NH₂ at 4,6 Kinase inhibition
2,4-Diaminopyrimidine 71.10 (I) -NH₂ at 2,4 Anticancer activity
4,6-Diamino-2-mercapto N/A -SH at 2 Chelation, redox chemistry

Kinase Inhibition

  • FLT3 Kinase: this compound urea derivatives (e.g., compounds 24a-c) show enhanced FLT3 inhibition (IC₅₀ ~20 µM) by restricting rotatable bonds, unlike 2,6-diaminopyridine derivatives .
  • TNNI3K Inhibition: this compound-based inhibitors (e.g., GSK854) exhibit >100-fold selectivity for TNNI3K over other kinases due to conformational rigidity, a feature absent in purine-derived analogs .

Antiviral Activity

  • Organotin Polymers: Derivatives of this compound inhibit HSV-1 and vaccinia virus replication (20–30% efficacy) by mimicking nucleosides, unlike 4,6-diamino-2-methylmercaptopyrimidine, which shows reduced activity .

Anticancer and Antimicrobial Activity

  • 2,4-Diaminopyrimidine-arylthiazole hybrids inhibit breast cancer cell lines (IC₅₀ <1 µM), whereas this compound derivatives are more prominent in kinase-targeted therapies .
  • Diaminopyrimidine sulfonamides in antimalarial compounds (TCAMS data) demonstrate efficacy against Plasmodium, contrasting with 4-aminoquinoline scaffolds .

Mutagenicity

  • This compound derivatives (e.g., compound 16) are Ames-negative, unlike 3,5-diaminopyridine, which carries mutagenic risks .

Hydrogen Bonding and Solubility

  • Intramolecular N–H⋯N bonds in this compound stabilize folded conformations, enhancing solubility in polar solvents .

Biological Activity

4,6-Diaminopyrimidine (DAP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of DAP, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure with two amino groups at positions 4 and 6. This configuration contributes to its biological activity, particularly as an inhibitor of various enzymes.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibitors like DAP disrupt folate metabolism, leading to reduced nucleotide synthesis and ultimately affecting cell division.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DAP derivatives. For instance, the compound 14-O-[(this compound-2-yl)thioacetyl] mutilin (DPTM) demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated that DPTM had an IC50 value of approximately 10 μM against CYP3A4, showcasing moderate inhibitory potential on cytochrome P450 enzymes, which are crucial for drug metabolism .

Table 1: Antibacterial Activity of DAP Derivatives

CompoundTarget BacteriaMIC (μg/mL)Notes
14-O-[(this compound-2-yl)thioacetyl] mutilin (DPTM)MRSA10Excellent in vitro activity
Other DAP derivativesVarious Gram-positive strainsVariesPotential for further optimization

Antiplatelet Activity

In addition to its antibacterial properties, certain derivatives of this compound have been evaluated for their antiplatelet aggregation activity. A study found that some synthesized compounds exhibited significant inhibition of platelet aggregation induced by arachidonic acid. The most active compound showed an IC50 value of 80 μM .

Anticancer Potential

Research has also explored the anticancer properties of pyrimidine derivatives. Compounds based on the this compound structure have been shown to inhibit cancer cell proliferation by targeting various signaling pathways. For example, certain derivatives were reported to induce apoptosis in cancer cells and inhibit key growth factor receptors such as EGFR .

Case Studies and Research Findings

  • Study on DHFR Inhibition : A comprehensive evaluation of diaminopyrimidine derivatives demonstrated potent inhibition of DHFR across multiple strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
  • Toxicity and Genotoxicity Assessment : The Ames test conducted on DPTM indicated that it did not exhibit mutagenic responses under experimental conditions, suggesting a favorable safety profile for further development as a therapeutic agent .
  • Pharmacokinetics : The pharmacokinetic properties of DAP derivatives were investigated in animal models. Notably, DPTM displayed a half-life ranging from 1.7 to 1.9 hours in rats following intravenous administration, indicating rapid metabolism which could influence dosing regimens in clinical appl

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 4,6-diaminopyrimidine and its derivatives?

Answer:
this compound is typically synthesized via sequential nucleophilic substitution reactions starting from dichloropyrimidine precursors. For example, 4,6-dichloropyrimidine (CAS 1193-21-1) undergoes amination with ammonia or substituted amines under reflux conditions in ethanol or dioxane, often with catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ . A two-step protocol is common: initial substitution at the 4-position followed by 6-position substitution, yielding >75% purity after purification. For derivatives, urea or thiourea groups can be introduced via post-functionalization, as seen in FLT3 inhibitor studies where triethylamine-mediated coupling reactions were used .

Q. Basic: How can researchers confirm the protonation sites of this compound under acidic conditions?

Answer:
Protonation sites are determined using spectroscopic methods (e.g., UV-Vis, NMR) and computational modeling. For this compound, ring nitrogen atoms (N1 or N3) are preferentially protonated over exocyclic amines, as shown by spectral comparisons with analogs like 2,4,6-triaminopyrimidine. Acidic solutions of this compound exhibit spectral shifts distinct from exocyclic amine-protonated species, confirming ring nitrogen protonation . Density functional theory (DFT) calculations can further validate these sites by comparing theoretical and experimental pKa values.

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or structural modifications. For example, antiviral activity of organotin polymers derived from this compound varies significantly with substituents: the 2-mercapto derivative showed 20% inhibition of vaccinia virus, while the parent compound inhibited HSV-1 in 30% of cells . To resolve contradictions:

  • Standardize assays (e.g., fixed pH, cell lines).
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups.
  • Use computational docking (e.g., Surflex-Dock) to predict binding modes and validate with mutagenesis studies .

Q. Advanced: What strategies improve the selectivity of this compound-based kinase inhibitors?

Answer:
Selectivity is enhanced through scaffold rigidification and substituent optimization. In TNNI3K inhibitors, conformational analysis of the this compound core revealed that introducing bulky groups at the 2-position restricts rotational freedom, reducing off-target binding . Additionally, molecular dynamics simulations can identify key residues in the ATP-binding pocket (e.g., hinge region interactions) to guide substitutions. For BACE1 inhibitors, replacing 4-aminopyrimidine with this compound improved binding affinity by 10-fold due to enhanced hydrogen bonding .

Q. Advanced: How should researchers handle spectral data discrepancies when characterizing this compound derivatives?

Answer:
Discrepancies in NMR or mass spectra often stem from tautomerism or residual solvents. To address this:

  • Perform variable-temperature NMR to identify tautomeric forms.
  • Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular ions.
  • Cross-reference with NIST Chemistry WebBook data for known derivatives (e.g., 4-chloro-2,6-diaminopyrimidine, CAS 2434-56-2) .
  • For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:
Key protocols include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal: Segregate acidic or toxic byproducts (e.g., organotin intermediates) and consult certified waste management services .
  • Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Q. Advanced: How can computational methods optimize the design of this compound-based drug candidates?

Answer:
Multi-step docking workflows (e.g., Surflex-Dock) combined with molecular dynamics (MD) simulations are effective. For BACE1 inhibitors:

  • Step 1: Rigid docking of the this compound core into the catalytic dyad (Asp32/Asp228).
  • Step 2: Flexible docking of substituents to optimize hydrophobic interactions.
  • Step 3: MD simulations (≥100 ns) to assess binding stability under physiological pH .
  • Step 4: Free energy calculations (MM-PBSA) to rank derivatives by binding affinity .

Q. Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

  • HPLC: Use C18 columns with UV detection at 254 nm; purity >98% is typical for research-grade material .
  • TGA/DSC: Confirm hydrate content (e.g., monohydrate forms) by measuring weight loss at 100–150°C .
  • Elemental analysis: Match experimental C/H/N ratios to theoretical values (C: 43.6%, H: 5.5%, N: 50.9% for C₄H₆N₄) .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number2434-56-2
Molecular Weight110.12 g/mol
Melting Point>300°C (decomposes)
SolubilitySlightly soluble in hot water
pKa (predicted)3.8 (N1 protonation)

Properties

IUPAC Name

pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVBCMQSJUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275776
Record name 4,6-Diaminopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-56-2
Record name 4,6-Pyrimidinediamine
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Record name 4,6-DIAMINOPYRIMIDINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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